molecular formula C9H6Br2O2 B3275064 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- CAS No. 61961-49-7

4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-

Cat. No.: B3275064
CAS No.: 61961-49-7
M. Wt: 305.95 g/mol
InChI Key: OPJSANVIILOWKZ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- is a brominated derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions of the benzopyran ring, and it exists in a dihydro form, indicating the presence of hydrogen atoms at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- typically involves the bromination of a suitable precursor, such as 4H-1-Benzopyran-4-one. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo compound to its dehalogenated form.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzopyran derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without bromine atoms.

    4H-1-Benzopyran-4-one, 2,3-dihydro-: A dihydro derivative without bromine atoms.

    4H-1-Benzopyran-4-one, 3,6-dibromo-2-phenyl-: A similar compound with a phenyl group at the 2 position.

Uniqueness

4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- is unique due to the presence of bromine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,6-dibromo-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJSANVIILOWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675458
Record name 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61961-49-7
Record name 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-
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Reactant of Route 4
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-
Reactant of Route 5
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-
Reactant of Route 6
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-

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